molecular formula C15H22N2O B12107867 N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide

Cat. No.: B12107867
M. Wt: 246.35 g/mol
InChI Key: IABRXODCYWUUSJ-UHFFFAOYSA-N
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Description

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(tert-butyl)aniline with cyclopropyl isocyanate to form the corresponding urea intermediate. This intermediate is then subjected to a cyclization reaction with acetic anhydride to yield the desired acetamide compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through techniques such as crystallization, distillation, or chromatography. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)ethanamide
  • N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)propionamide
  • N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)butanamide

Uniqueness

N-(2-(tert-Butyl)phenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-(cyclopropylamino)acetamide

InChI

InChI=1S/C15H22N2O/c1-15(2,3)12-6-4-5-7-13(12)17-14(18)10-16-11-8-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18)

InChI Key

IABRXODCYWUUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CNC2CC2

Origin of Product

United States

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